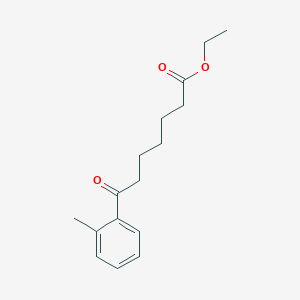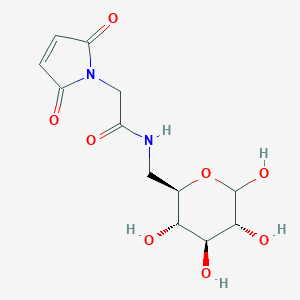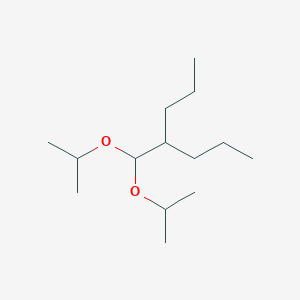
2-Propylpentanal diisopropyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpentanal diisopropyl acetal is a chemical compound used in scientific research for its unique properties. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 228.38 g/mol. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 2-Propylpentanal diisopropyl acetal is not fully understood. However, it is believed to act as a protecting group for aldehydes and ketones in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used as a drug and therefore does not have any known drug side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Propylpentanal diisopropyl acetal in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and natural products. However, one of the limitations is its potential toxicity, which requires proper handling and disposal.
Orientations Futures
There are several future directions for the research on 2-Propylpentanal diisopropyl acetal. One potential direction is the development of new synthetic routes for the compound to improve its efficiency and yield. Another direction is the investigation of its potential applications in materials science, such as in the development of new polymers or catalysts. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-Propylpentanal diisopropyl acetal is typically achieved through a reaction between 2-Propylpentanal and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out at room temperature and atmospheric pressure, and the product is obtained through distillation.
Applications De Recherche Scientifique
2-Propylpentanal diisopropyl acetal has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and natural products.
Propriétés
Numéro CAS |
124345-19-3 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
4-[di(propan-2-yloxy)methyl]heptane |
InChI |
InChI=1S/C14H30O2/c1-7-9-13(10-8-2)14(15-11(3)4)16-12(5)6/h11-14H,7-10H2,1-6H3 |
Clé InChI |
JCNGRKBVAFNNHL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC(C)C)OC(C)C |
SMILES canonique |
CCCC(CCC)C(OC(C)C)OC(C)C |
Autres numéros CAS |
124345-19-3 |
Synonymes |
2-propylpentanal diisopropyl acetal PPDIIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




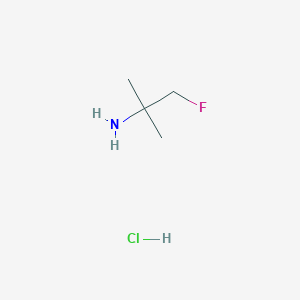
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
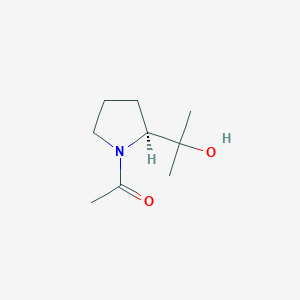


![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)



![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
